Felodipine-d8 -

Felodipine-d8

Catalog Number: EVT-1507148
CAS Number:
Molecular Formula: C18H11D8Cl2NO4
Molecular Weight: 392.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 72509-76-3 (unlabeled)
Source and Classification

Felodipine-d8 is classified as a calcium channel blocker, specifically targeting L-type calcium channels. It is synthesized through various methods that involve the incorporation of deuterium into the felodipine structure. This compound is typically sourced from specialized chemical suppliers that offer deuterated compounds for research purposes .

Synthesis Analysis

Methods

The synthesis of Felodipine-d8 can be achieved through several methods:

  • Deuterium Exchange Reactions: This involves exchanging hydrogen atoms in felodipine with deuterium using deuterated solvents or deuterium oxide (D2O). This method is often preferred for its simplicity and effectiveness.
  • Direct Synthesis: Utilizing deuterated starting materials during the synthesis process, such as in esterification or cyclization reactions, can yield Felodipine-d8 directly from deuterated precursors.

Technical Details

Industrial production typically employs large-scale deuterium exchange reactions under controlled conditions to maximize yield and purity. Key steps may include:

  • Solvent Evaporation: Using deuterated solvents to facilitate hydrogen-deuterium exchange.
  • Crystallization: Seeding saturated solutions of Felodipine-d8 to achieve the desired polymorphic form .
Molecular Structure Analysis

Structure

Felodipine-d8 retains the core structure of felodipine but includes deuterium atoms at specific positions. The molecular formula remains similar, with the addition of eight deuterium atoms replacing hydrogen atoms.

Data

  • Molecular Weight: The molecular weight of Felodipine-d8 is slightly higher than that of non-deuterated felodipine due to the presence of deuterium.
  • Chemical Structure Representation: The structural formula can be depicted with all relevant functional groups highlighted, showing the positions where hydrogen has been replaced by deuterium.
Chemical Reactions Analysis

Reactions

Felodipine-d8 undergoes various chemical reactions similar to its non-deuterated counterpart:

  • Oxidation: Can be oxidized to form pyridine derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can revert Felodipine-d8 to its dihydropyridine form, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions at the aromatic ring or ester groups can occur, leading to various substituted derivatives depending on the reagents used.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Halogens or nucleophiles under appropriate conditions .
Mechanism of Action

Felodipine-d8 functions by inhibiting calcium ion influx through voltage-gated L-type calcium channels. This inhibition leads to:

  • Vasodilation: Relaxation of vascular smooth muscle cells results in decreased vascular resistance and lower blood pressure.

The primary molecular targets are L-type calcium channels, with mechanisms involving calcium signaling pathways that regulate vascular smooth muscle contraction .

Physical and Chemical Properties Analysis

Physical Properties

Felodipine-d8 exhibits similar physical properties to non-deuterated felodipine but may show altered solubility and stability profiles due to the presence of deuterium.

Chemical Properties

Key chemical properties include:

  • Solubility: Typically soluble in organic solvents; solubility may vary with deuteration.
  • Stability: Enhanced stability against metabolic degradation compared to its non-deuterated form.

Relevant data from studies indicate that thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry have been employed to assess the thermal properties of felodipine polymorphs .

Applications

Felodipine-d8 has diverse applications in scientific research:

  • Analytical Chemistry: Serves as a reference standard in stability studies and degradation pathway analysis for felodipine.
  • Biological Studies: Used to investigate interactions between calcium channel blockers and biological systems.
  • Pharmaceutical Research: Explored for potential therapeutic benefits and improved pharmacokinetic properties over non-deuterated versions.
  • Formulation Development: Aids in creating new drug delivery systems aimed at enhancing bioavailability and efficacy .
Introduction to Felodipine-d8 and Its Isotopic Significance

Felodipine-d8 represents the strategic incorporation of deuterium atoms into the calcium channel blocker felodipine, creating a molecular tool and potential drug candidate with modified physicochemical and metabolic properties. This deuteration approach capitalizes on deuterium's stable isotopic nature (²H or D), which possesses a neutron in addition to the single proton found in protium (¹H). The kinetic isotope effect arising from the mass difference between C-H and C-D bonds underlies the scientific rationale for deuteration in pharmaceutical compounds. Deuterated drugs have transitioned from metabolic probes to clinical entities, with FDA-approved agents like deutetrabenazine (2017) and deucravacitinib (2022) demonstrating the therapeutic viability of this approach. Felodipine-d8 exemplifies this trend within cardiovascular pharmacology, offering insights into calcium channel blocker optimization [1] [4].

Role of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds serve multifaceted roles in drug discovery and development, primarily leveraging the deuterium kinetic isotope effect (DKIE). This phenomenon occurs because C-D bonds exhibit lower vibrational frequencies and higher activation energies for cleavage compared to C-H bonds, typically resulting in reaction rate constants (kH/kD) ranging from 1 to 7. In metabolic contexts, this translates to delayed oxidation by cytochrome P450 enzymes when deuterium replaces hydrogen at sites of metabolism [1] [4].

The pharmaceutical applications of deuterated compounds include:

  • Metabolic Stability Enhancement: Deuteration can reduce first-pass metabolism, thereby improving bioavailability and extending elimination half-life. For instance, deutetrabenazine demonstrates reduced CYP2D6-mediated metabolism compared to tetrabenazine, permitting lower dosing frequencies [8].
  • Toxic Metabolite Mitigation: By redirecting metabolic pathways, deuteration can minimize the formation of reactive intermediates. The discontinued compound fludalanine (MK-0641) exemplified this approach by reducing hepatotoxic fluorolactate production [4].
  • Analytical Chemistry Applications: Deuterated analogs like felodipine-d8 serve as essential internal standards in LC-MS/MS bioanalysis, enabling precise quantification of parent drugs in biological matrices through mass spectral differentiation [3] [7].
  • Stereochemical Stabilization: Deuteration can prevent racemization in chiral drugs. PXL065 (d1-(R)-pioglitazone) maintains its active configuration to selectively modulate mitochondrial function without PPARγ activation [8].

Table 1: Analytical Applications of Deuterated Pharmaceutical Standards

ApplicationDeuterated Compound RoleTechnical Advantage
LC-MS/MS QuantificationInternal StandardCompensation for matrix effects and extraction variability
Metabolic Pathway MappingIsotopic TracerDifferentiation of parent drug and metabolites via mass shifts
Drug-Drug Interaction StudiesProbe SubstratePrecise measurement of enzyme inhibition/induction
Impurity ProfilingReference StandardIdentification of process-related impurities

Structural and Functional Characteristics of Felodipine-d8

Felodipine-d8 (chemical name: 5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) incorporates eight deuterium atoms at specific molecular positions—five within the ethyl group (C2D5-) and three within the methyl ester group (CD3O-). This strategic deuteration yields a molecular weight of 392.3 g/mol, compared to 384.26 g/mol for non-deuterated felodipine, while maintaining identical spatial dimensions and steric configuration. The compound typically presents as a light yellow crystalline powder with solubility profiles matching the protiated drug [3] [6].

The deuterium placement targets metabolic soft spots identified in felodipine metabolism:

  • Ester Group Hydrolysis: The O-demethylation pathway accounts for approximately 70% of felodipine metabolism, primarily mediated by esterases and CYP3A4. Deuterating the methyl group (CD3O-) creates an energy barrier to cleavage via the primary kinetic isotope effect [3] [4].
  • Ethyl Group Oxidation: Secondary metabolism occurs at the ethyl moiety, addressed through pentadeuteroethyl substitution (C2D5O-). This dual deuteration approach potentially attenuates multiple metabolic pathways simultaneously [3].

Synthesis follows modified Hantzsch dihydropyridine condensation using deuterated reagents:

  • Deuterated Ester Precursors: CD3OD and C2D5OH serve as deuterium sources for esterification
  • Catalytic Conditions: Reactions proceed under reflux (78-82°C) with pyridine catalysis
  • Purification: Column chromatography or recrystallization achieves >95% isotopic purity [3] [6]

Table 2: Physicochemical Properties of Felodipine-d8

PropertyValueAnalytical Method
Molecular FormulaC18H11D8Cl2NO4High-resolution MS
Exact Mass391.1193274 DaFT-ICR Mass Spectrometry
Deuterium PositionsEthyl-d5 (C2D5O-), Methyl-d3 (CD3O-)²H-NMR
LogP (XLogP3)3.9Computational Prediction
Hydrogen Bond Acceptors5Molecular Modeling
Rotatable Bonds6Molecular Dynamics

Historical Development of Deuterated Calcium Channel Blockers

The evolution of deuterated calcium channel blockers follows three interconnected historical trajectories: the development of calcium channel blockers, the emergence of deuteration science, and their strategic convergence. The first-generation dihydropyridine CCBs emerged in the 1960s-1970s through screening programs targeting coronary dilation. Key milestones include:

  • 1960s: Discovery of verapamil (phenylalkylamine) and nifedipine (dihydropyridine) as coronary vasodilators
  • 1971: Introduction of diltiazem (benzothiazepine) by Tanabe Pharmaceuticals
  • 1980s: Development of second-generation agents like amlodipine with improved pharmacokinetics [5]

The parallel development of deuteration in pharmaceuticals began with early research in the 1960s (d2-tyramine, d3-morphine) but remained scientifically niche until technological advances in synthetic deuterium chemistry and analytical detection methods converged. The 2017 FDA approval of deutetrabenazine validated deuterium switching as a viable drug development strategy, accelerating interest across therapeutic classes [4] [8].

Felodipine-d8 development specifically addresses the metabolic limitations of felodipine:

  • High First-Pass Metabolism: Non-deuterated felodipine undergoes extensive hepatic metabolism (≈80% oral dose), resulting in ≈20% bioavailability
  • Food Effects: High-fat meals increase absorption unpredictably
  • CYP3A4 Sensitivity: Grapefruit juice and CYP3A4 inhibitors cause dangerous exposure increases [2]

The deuterium switch approach positions felodipine-d8 within a growing class of cardiovascular deuterated drugs:

  • RT001: Deuterated linoleic acid ethyl ester targeting lipid peroxidation in cardiovascular complications
  • Deuterated verapamil analogs: Exploratory compounds in preclinical development
  • Felodipine-d8: Represents the most advanced deuterated dihydropyridine with comprehensive analytical characterization [3] [8]

Table 3: Historical Milestones in Deuterated Drug Development

YearMilestone CompoundSignificance
1961d2-TyramineEarly deuterated bioactive compound
1980sd1-FludalanineFirst deuterated drug candidate (discontinued)
2017DeutetrabenazineFirst FDA-approved deuterated drug
2022DeucravacitinibFirst de novo deuterated drug approval
PreclinicalFelodipine-d8Deuterated calcium channel blocker research standard

Properties

Product Name

Felodipine-d8

Molecular Formula

C18H11D8Cl2NO4

Molecular Weight

392.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.